



Application Note: Palladium-Catalyzed Amination of 2-lodobenzoate

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Compound of Interest		
Compound Name:	2-lodobenzoate	
Cat. No.:	B1229623	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

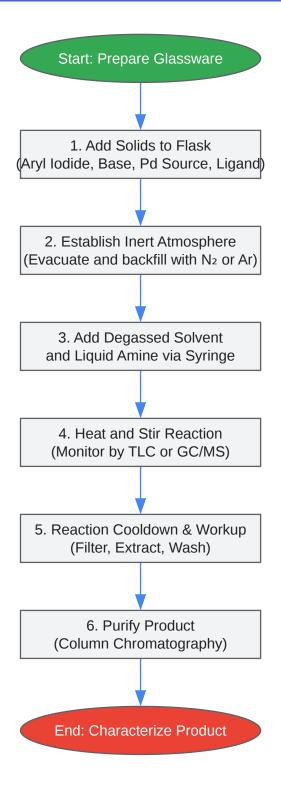
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is particularly valuable in pharmaceutical and materials science for the synthesis of aryl amines.[2] The amination of **2-iodobenzoate**s is a key method for producing N-aryl anthranilic acid esters, which are prevalent scaffolds in numerous biologically active compounds and functional materials. This document provides an overview, optimized conditions, and a detailed protocol for this reaction.

Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions.[3] However, the presence of the ortho-ester group in **2-iodobenzoate** introduces specific challenges, notably the potential for hydrolysis or other side reactions under strongly basic conditions.[4] Therefore, careful selection of the base, ligand, and reaction conditions is crucial for achieving high yields and purity.

General Reaction Scheme & Catalytic Cycle

The reaction involves the coupling of a **2-iodobenzoate** ester with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.





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